molecular formula C11H16IN3O B1400769 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine CAS No. 1268274-15-2

1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine

Cat. No. B1400769
CAS RN: 1268274-15-2
M. Wt: 333.17 g/mol
InChI Key: BBKIZOWQHHCGGF-UHFFFAOYSA-N
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Description

Compounds like “1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine” belong to a class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions of such compounds would largely depend on the functional groups present in the molecule. For instance, the piperazine ring might undergo reactions typical of secondary amines, while the pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For instance, they are likely to be solid at room temperature and soluble in organic solvents. They might also exhibit strong absorption in the UV-visible region due to the presence of the pyridine ring .

Scientific Research Applications

Role in Serotonin Receptor Affinity

1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is investigated for its role in affecting serotonin receptor affinity. For instance, a study by Łażewska et al. (2019) explored substituted 1,3,5-triazinylpiperazines, revealing that the methoxyl linker's branching increases affinity for the human 5-HT6R serotonin receptor. This research contributes to understanding the molecular interactions and affinity of certain compounds for serotonin receptors, aiding in the development of new therapeutics targeting these receptors (Łażewska et al., 2019).

Synthesis of Radiolabeled Compounds for PET Imaging

Wang et al. (2018) focused on synthesizing a compound structurally related to 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine for potential use in Positron Emission Tomography (PET) imaging. Their work underlines the importance of such compounds in developing novel PET agents for medical imaging, particularly in neuroinflammation studies (Wang et al., 2018).

Development of Alpha-1 Adrenoceptor Antagonists

Research by Betti et al. (2002) utilized compounds related to 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine in developing alpha-1 adrenoceptor antagonists. This research is crucial for creating new drugs that target adrenoceptors, which are important in treating conditions like hypertension and benign prostatic hyperplasia (Betti et al., 2002).

Enhancing Learning and Memory

In the field of cognitive enhancement, Zhang Hong-ying (2012) explored derivatives of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine, showing their potential in improving learning and memory reconstruction dysfunction in mice. Such studies pave the way for developing treatments for cognitive disorders (Zhang Hong-ying, 2012).

Ligand Development for 5-HT1A Receptor Imaging

A study by Zhuang et al. (1998) synthesized derivatives for potential use in imaging 5-HT1A receptors, indicating the role of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine in developing imaging agents for neurological studies (Zhuang et al., 1998).

Mechanism of Action

The mechanism of action of such compounds would depend on their biological activity. Some piperazine derivatives are known to have various biological activities, including acting as antagonists for certain neurotransmitter receptors .

Safety and Hazards

Like all chemicals, handling such compounds requires appropriate safety measures. They should be handled in a well-ventilated area, and direct contact with the skin or eyes should be avoided. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

The future research directions for such compounds could involve exploring their biological activity and potential applications in medicinal chemistry. They could also be used as building blocks for the synthesis of more complex molecules .

properties

IUPAC Name

1-(5-iodo-6-methoxypyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O/c1-14-5-7-15(8-6-14)10-4-3-9(12)11(13-10)16-2/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIZOWQHHCGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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